![molecular formula C17H23Cl2N3O2 B2695791 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2097922-41-1](/img/structure/B2695791.png)
3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea, also known as DPU-4, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPU-4 is a urea-based compound that has been synthesized using various methods.
科学的研究の応用
Electro-Fenton Degradation of Antimicrobials
The study by Sirés et al. (2007) discusses the degradation of antimicrobial compounds, including triclosan and triclocarban, through electro-Fenton systems. Although the specific chemical is not mentioned, this research illustrates the potential for similar compounds to be involved in environmental remediation efforts, specifically in the degradation of persistent organic pollutants in water sources (Sirés et al., 2007).
Medicinal Applications
Research by Millan et al. (1997) explores the role of specific receptor agonists and antagonists in eliciting physiological responses in rats, indicating the potential for similar structures to act on biological receptors, thereby influencing biological pathways and responses. This suggests possible applications in drug development, particularly in targeting specific receptor sites (Millan et al., 1997).
Optoelectronic Device Fabrication
A study by Shkir et al. (2018) on a novel chalcone derivative demonstrates significant electro-optic properties, suggesting potential applications in nonlinear optics and optoelectronic device fabrication. This highlights the possibility for similar compounds to be utilized in the development of materials with superior optical properties (Shkir et al., 2018).
Insecticidal Activity
Research on novel insecticides by Mulder and Gijswijt (1973) shows how certain compounds interfere with cuticle deposition in insects, pointing towards potential applications in pest control and the development of new insecticidal formulations (Mulder & Gijswijt, 1973).
Neuroscience and Pharmacology
Wang et al. (2011) investigate the effects of a cannabinoid CB1 receptor allosteric antagonist on neuronal excitability in the cerebellum, indicating potential applications in the treatment of central nervous system diseases through modulation of receptor activity (Wang et al., 2011).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2/c18-15-2-1-13(9-16(15)19)21-17(23)20-10-12-3-6-22(7-4-12)14-5-8-24-11-14/h1-2,9,12,14H,3-8,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYYBJBNZTIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

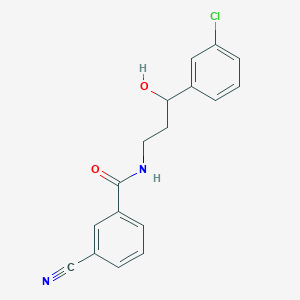
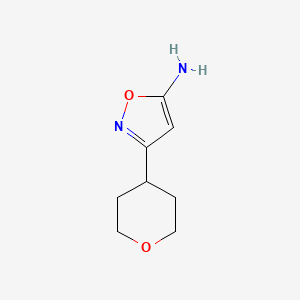

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)
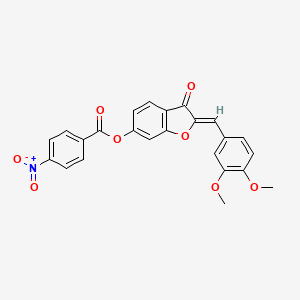

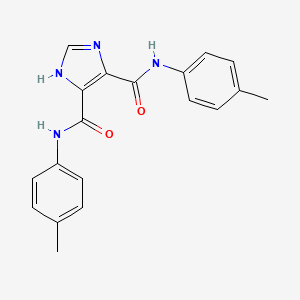

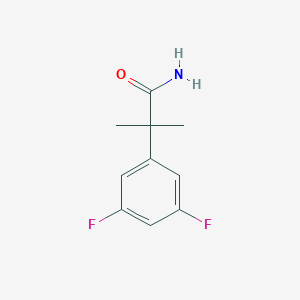
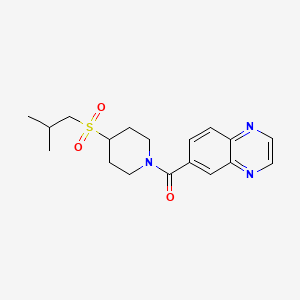
![1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2695731.png)